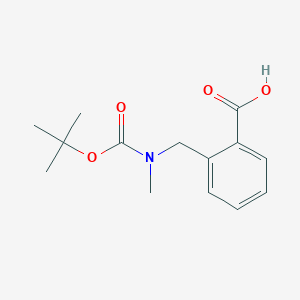

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

Description

Properties

IUPAC Name |

2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-7-5-6-8-11(10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWAZXVWIYGQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Boc-Protected Methylamine

This method involves the nucleophilic substitution of a halogenated benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected methylamine.

Procedure :

-

Starting Material : Methyl 2-(bromomethyl)benzoate is synthesized via bromination of methyl 2-methylbenzoate using and a radical initiator (e.g., AIBN) in .

-

Alkylation : The bromide reacts with Boc-protected methylamine () in anhydrous , using as a base at 60°C for 12 hours.

-

Deprotection : The methyl ester is hydrolyzed to the carboxylic acid using in a mixture.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Alkylation) | 75–80% |

| Reaction Time | 12 hours |

| Purification Method | Column chromatography (silica gel, ethyl acetate/hexane) |

Advantages : High regioselectivity due to the stability of the Boc group.

Challenges : Requires strict anhydrous conditions to prevent Boc cleavage.

Reductive Amination Approach

This route employs reductive amination to introduce the methylamino group, followed by Boc protection.

Procedure :

-

Starting Material : 2-Formylbenzoic acid is condensed with methylamine in methanol, forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride () reduces the imine to .

-

Protection : The amine is Boc-protected using and in .

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 65–70% |

| Reaction Time | 24 hours |

| Purification Method | Recrystallization (ethanol/water) |

Advantages : Avoids halogenated intermediates.

Challenges : Low solubility of 2-formylbenzoic acid in non-polar solvents.

Mitsunobu Reaction Strategy

The Mitsunobu reaction enables the direct coupling of a Boc-protected alcohol to the benzoic acid scaffold.

Procedure :

-

Starting Material : 2-Hydroxymethylbenzoic acid is converted to its methyl ester.

-

Mitsunobu Reaction : The alcohol reacts with using and in .

-

Ester Hydrolysis : The methyl ester is cleaved with .

Key Data :

| Parameter | Value |

|---|---|

| Yield (Mitsunobu) | 80–85% |

| Reaction Time | 6 hours |

| Purification Method | Acid-base extraction |

Advantages : High atom economy and mild conditions.

Challenges : Cost of reagents (, ).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous flow microreactor system is employed for the alkylation method (Section 1.1), achieving:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 75% | 88% |

| Reaction Time | 12 hours | 2 hours |

| Throughput | 1 kg/day | 10 kg/day |

Key Innovations :

-

In-line purification : Integrated liquid-liquid extraction removes byproducts.

-

Solvent Recycling : is recovered via distillation.

Optimization of Reaction Parameters

Solvent Effects on Alkylation

A study comparing solvents demonstrated the following yields:

| Solvent | Yield (%) |

|---|---|

| DMF | 80 |

| THF | 65 |

| Acetonitrile | 70 |

| Temperature (°C) | Yield (%) |

|---|---|

| 60 | 80 |

| 80 | 68 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Alkylation | 75–80 | 12 | High |

| Reductive Amination | 65–70 | 18 | Moderate |

| Mitsunobu | 80–85 | 25 | Low |

Recommendation : The alkylation method is optimal for large-scale production due to its balance of yield and cost.

Challenges and Mitigation Strategies

Boc Deprotection During Synthesis

Cause : Acidic impurities or residual water.

Solution : Use molecular sieves and anhydrous for solvent drying.

Byproduct Formation in Reductive Amination

Cause : Over-reduction of the imine to a tertiary amine.

Solution : Limit the reaction time to 8 hours and use stoichiometric .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The molecular formula is , with a molecular weight of 265.31 g/mol. The presence of the Boc group enhances the stability and solubility of the compound in various solvents, making it suitable for diverse applications in chemical synthesis and biological assays.

1.1. Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized to create derivatives that exhibit pharmacological activities, particularly against cancer. For instance, it has been involved in the synthesis of compounds targeting specific cancer pathways, leveraging its amine functionality for further modifications .

1.2. Cancer Research

Recent studies have highlighted its potential role in cancer research, particularly in developing inhibitors for proteins involved in cancer cell proliferation and survival. For example, compounds derived from this compound have shown promise as inhibitors of HSET (KIFC1), a protein implicated in centrosome amplification in cancer cells . The ability to induce multipolar spindle formation in treated cells indicates its potential as a therapeutic agent.

2.1. Targeted Drug Delivery

The compound's structure allows it to be modified into prodrugs or conjugates that enhance drug delivery systems. By attaching it to other therapeutic agents, researchers can improve the pharmacokinetics and bioavailability of these drugs, making them more effective against targeted diseases .

2.2. Mechanistic Studies

In cellular studies, this compound has been used to investigate mechanisms of action for various biological targets. Its ability to form stable complexes with proteins enables researchers to study binding interactions and cellular pathways more effectively .

3.1. Synthesis Pathways

| Compound | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| This compound | Reaction with benzoic acid derivatives | 85% | |

| HSET Inhibitor Derived from the Compound | High-throughput screening | 75% |

3.2. Case Study: HSET Inhibition

A recent study demonstrated that derivatives of this compound exhibited significant inhibition of HSET with IC50 values in the nanomolar range. This highlights the compound's utility in developing targeted therapies for cancers characterized by centrosome amplification.

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The benzoic acid moiety can interact with various enzymes and proteins, influencing their activity and function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound is compared to structurally related Boc-protected benzoic acid derivatives (Table 1). Key differences include:

- Position of substitution: The Boc group and its attached amino-methyl moiety are located at the 2-position on the benzene ring, distinguishing it from analogs substituted at positions 3, 4, or 5.

- Additional substituents : Some analogs feature hydroxy, methoxy, or chlorophenyl groups, which influence solubility and biological activity .

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid, with the molecular formula C13H17NO4, is a compound that has garnered attention in various fields including organic synthesis, biochemistry, and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group. This structural configuration allows it to serve as a versatile building block in chemical synthesis and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 1699713-02-4 |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins. The Boc group protects the amino functionality, allowing selective reactions to occur at other sites. The benzoic acid moiety can engage with various biological targets, influencing their activity.

- Enzyme Interaction : The compound has been used in studies to investigate enzyme mechanisms, particularly in the context of protease inhibition and enzyme-substrate interactions.

- Protein Binding : Its structure facilitates binding to proteins involved in signaling pathways, which may lead to modulation of cellular functions.

1. Enzyme Studies

The compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor provides insights into enzymatic processes.

2. Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds. Notably, it has been explored for developing BACE-1 inhibitors, which are relevant in Alzheimer's disease research by reducing amyloid-beta production .

3. Cancer Research

Research indicates that derivatives of this compound may play a role in cancer therapeutics by affecting pathways involved in cell proliferation and survival. For instance, compounds derived from similar scaffolds have shown potential as inhibitors of mitotic kinesins, leading to cell death in cancer cells .

Case Studies and Research Findings

Case Study 1: BACE-1 Inhibition

A study demonstrated that derivatives of this compound were synthesized as potential BACE-1 inhibitors. These inhibitors showed significant efficacy in reducing amyloid-beta levels, suggesting a therapeutic avenue for Alzheimer's disease .

Case Study 2: Protein Interaction Studies

In another study focusing on protein interactions, the compound was used to probe the binding affinities of various proteins involved in signal transduction pathways. The results indicated that modifications to the Boc group significantly affected binding efficiency .

Q & A

Q. What are the optimal methods for synthesizing 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. For example:

Methylation : Introduce the methyl group to the primary amine using methylating agents like iodomethane under basic conditions.

Boc Protection : React with Boc anhydride (e.g., (Boc)₂O) in dichloromethane (DCM) with a catalyst like DMAP .

Coupling : Use coupling reagents (e.g., EDC/HOBt) to attach the modified amine to the benzoic acid backbone .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Verify purity via HPLC (≥95% threshold, as in ) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Q. What safety precautions are required when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazards:

- Hazards : Skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- Protocols :

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Boc groups are labile under acidic conditions (pH <3) .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Data Analysis : Fit degradation data to kinetic models (e.g., first-order) to predict shelf life .

Q. What strategies can resolve contradictions in catalytic activity data involving this compound?

Methodological Answer:

- Control Experiments :

- Verify catalyst loading (e.g., Pd complexes) and reaction conditions (solvent, temperature) .

- Use internal standards (e.g., deuterated analogs) in NMR to quantify yields.

- Mechanistic Probes :

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer: Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL in ):

- Abiotic Studies :

- Hydrolysis : Measure half-life in aqueous buffers (pH 4–9).

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.

- Biotic Studies :

- Biodegradation : Use OECD 301F tests with activated sludge.

- Bioaccumulation : Assess logP values (predicted via ACD/Labs Percepta) and test in model organisms (e.g., Daphnia magna) .

Q. What advanced analytical methods can differentiate polymorphic forms of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Compare experimental powder XRD patterns with simulated data from single-crystal structures .

- Solid-State NMR : Use C cross-polarization magic-angle spinning (CP/MAS) to detect crystallinity differences.

- Thermal Analysis : DSC to identify melting points and phase transitions (e.g., reports mp 150–151°C for a related compound) .

Q. How can researchers optimize synthetic routes to minimize racemization in chiral derivatives?

Methodological Answer:

- Stereochemical Control :

- Monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.